N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound that features both indole and furan moieties. The indole nucleus is known for its diverse biological activities, while the furan ring is often involved in various chemical reactions due to its electron-rich nature .
Preparation Methods
The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves the condensation of an indole derivative with a furan carboxamide. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The furan carboxamide can be synthesized through various methods, including the reaction of furan with carboxylic acid derivatives .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Reduction: The indole ring can be reduced under specific conditions, often using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form more complex structures.
Scientific Research Applications
N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The furan ring can participate in photochemical reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar compounds include other indole and furan derivatives, such as:
- N’-[(3Z)-2-Oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide
- (2E)-N-({N’-[(3Z)-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylprop-2-enamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H12N4O4 |
---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H12N4O4/c20-12(8-16-14(21)11-6-3-7-23-11)18-19-13-9-4-1-2-5-10(9)17-15(13)22/h1-7,17,22H,8H2,(H,16,21) |
InChI Key |
MPLLVWJAUZOKSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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